molecular formula C18H22N4O2S B14934405 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B14934405
M. Wt: 358.5 g/mol
InChI Key: OHMWTCTVXVNAFZ-UHFFFAOYSA-N
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Description

This compound features a 5-methoxyindole core linked via a propanamide bridge to a 1,3,4-thiadiazole ring substituted with a 2-methylpropyl group. The indole moiety is a privileged scaffold in medicinal chemistry, known for interacting with biological targets via π-π stacking and hydrogen bonding . The (2E)-configuration of the thiadiazol-2(3H)-ylidene group suggests geometric specificity in molecular interactions.

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

3-(5-methoxyindol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C18H22N4O2S/c1-12(2)10-17-20-21-18(25-17)19-16(23)7-9-22-8-6-13-11-14(24-3)4-5-15(13)22/h4-6,8,11-12H,7,9-10H2,1-3H3,(H,19,21,23)

InChI Key

OHMWTCTVXVNAFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring is synthesized and subsequently functionalized with a methoxy group at the 5-position.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, often involving the cyclization of appropriate precursors under specific conditions.

    Coupling Reaction: The indole and thiadiazole intermediates are then coupled through a series of reactions to form the final compound. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole

  • Synthetic Routes : Thiadiazole derivatives often require carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux, as seen in and , whereas oxadiazoles may use milder conditions.
Substituent Analysis
  • Methylpropyl on thiadiazole introduces steric bulk, which may reduce off-target interactions compared to aryl-substituted analogs (e.g., 8a–h in ) .
Crystallographic Analysis
  • Tools like SHELXL () and WinGX () are critical for resolving the (2E)-configuration and assessing packing interactions. No direct data exists for the target compound, but analogs (e.g., 3a in ) show planar indole-heterocycle conformations .

Data Table: Structural and Functional Comparison

Compound Core Heterocycle Indole Substituent Heterocycle Substituent Reported Activity Source
Target Compound 1,3,4-Thiadiazole 5-Methoxy 2-Methylpropyl Not reported N/A
3a () 1,3,4-Oxadiazole 5-Chloro Phenyl Anticancer (Inferred)
2a–i () 1,3,4-Oxadiazole Unsubstituted Thiazolyl/Benzothiazolyl Anticancer (IC₅₀ 1.5–8.7 µM)
8a–h () 1,3,4-Oxadiazole Varied Aryl/Methyl Kinase inhibition
SHELX-refined analogs Variable Variable Variable Structural models

Biological Activity

The compound 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a novel synthetic derivative that combines the indole and thiadiazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological effects supported by various studies.

Chemical Structure

The chemical structure can be represented as follows:

C17H22N4O Molecular Formula \text{C}_{17}\text{H}_{22}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Biological Activity Overview

The biological activities of compounds containing indole and thiadiazole structures have been extensively studied. These activities include:

  • Anticancer : Many derivatives exhibit significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial : Compounds with these scaffolds have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory : Some derivatives demonstrate anti-inflammatory properties in vivo.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent cytotoxic effects. For instance, imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown IC50 values ranging from 1.4 to 4.2 µM against the NCI-60 cancer cell panel . The presence of electron-donating groups in these compounds has been correlated with enhanced anticancer activity.

Case Study: Antiproliferative Activity

A study evaluated a series of related compounds on pancreatic ductal adenocarcinoma (PDAC) cells (SUIT-2, Capan-1, Panc-1). Compounds demonstrated IC50 values indicating significant antiproliferative activity, supporting the potential of thiadiazole derivatives in cancer therapy .

CompoundCell LineIC50 (µM)
Compound 9cSUIT-25.11
Compound 9nCapan-110.49
GemcitabineSUIT-2<1

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to possess significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The substitution pattern on the thiadiazole ring plays a crucial role in enhancing this activity .

Anti-inflammatory Properties

In vivo studies have demonstrated that related compounds exhibit anti-inflammatory effects in models such as carrageenan-induced paw edema in rats. This suggests that the compound may also offer therapeutic benefits in inflammatory conditions .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Indole moiety : Known for anticancer properties.
  • Thiadiazole ring : Enhances antimicrobial and anti-inflammatory activities.

Modifications in substituents on these rings can lead to variations in potency and selectivity.

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